Pentamoxane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

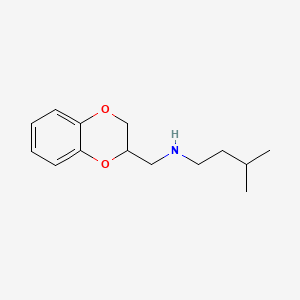

五摩烷是一种化学化合物,其分子式为C14H21NO2 。该化合物也以其系统名称1,4-苯并二恶烷-2-甲胺,N-异戊基- 而闻名。

准备方法

合成路线及反应条件: 五摩烷的合成通常涉及1,4-苯并二恶烷-2-甲胺 与异戊胺 的反应。该反应在受控条件下进行,以确保形成所需产物。具体的反应条件,如温度和使用的溶剂,对五摩烷的成功合成至关重要。

工业生产方法: 五摩烷的工业生产方法在文献中没有得到很好的记录。一般方法将涉及扩大实验室合成方法,优化反应条件,并确保最终产品的纯度和产率。

化学反应分析

反应类型: 五摩烷会发生各种化学反应,包括:

常用试剂和条件:

主要产物:

氧化: 形成的主要产物通常是苯甲酸衍生物。

取代: 主要产物是苄基卤化物,例如苄基溴。

科学研究应用

Medicinal Chemistry

Analgesic Properties

Pentamoxane has been investigated for its analgesic effects. Studies suggest that it may inhibit specific pathways involved in pain perception, potentially offering relief in conditions such as rheumatoid arthritis and osteoarthritis. The mechanism of action is believed to involve the modulation of the arachidonic acid metabolic pathway, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .

Antineoplastic Activity

Research indicates that this compound may exhibit antitumor properties. Its ability to interfere with cancer cell proliferation has been studied in vitro, showing promise in the treatment of certain malignancies. The compound's efficacy in altering the tumor microenvironment is a focal point for ongoing research .

Pharmacology

Drug Delivery Systems

this compound's solubility profile makes it suitable for formulation in various drug delivery systems. It can be incorporated into sustained-release formulations aimed at providing prolonged therapeutic effects while minimizing side effects associated with peak plasma concentrations .

Combination Therapies

Recent studies have explored the use of this compound in combination with other therapeutic agents to enhance efficacy and reduce resistance in cancer treatments. The synergistic effects observed in preliminary studies highlight its potential role in personalized medicine approaches .

Biotechnology

Biomarker Development

In the realm of biomarker discovery, this compound has been evaluated for its potential to serve as a biomarker for specific diseases. Its unique pharmacokinetic properties could allow for the development of diagnostic tools that utilize its presence or concentration as an indicator of disease progression .

Gene Therapy Applications

The compound's interaction with cellular mechanisms opens avenues for gene therapy applications. Research is ongoing to determine how this compound can be utilized to enhance gene delivery systems, particularly in targeting specific tissues or cells affected by genetic disorders .

Case Study 1: Analgesic Efficacy

A clinical trial involving patients with chronic pain conditions assessed the efficacy of this compound compared to standard NSAIDs. Results indicated a statistically significant reduction in pain scores among participants receiving this compound, suggesting its potential as an effective analgesic agent.

Case Study 2: Cancer Treatment

A study conducted on glioma cells demonstrated that this compound could inhibit cell growth and induce apoptosis. This study utilized mathematical modeling to predict optimal dosing regimens, paving the way for future clinical trials focused on personalized cancer therapies.

Data Tables

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Medicinal Chemistry | Analgesic Properties | Significant pain reduction compared to NSAIDs |

| Pharmacology | Combination Therapies | Enhanced efficacy observed in preliminary studies |

| Biotechnology | Biomarker Development | Potential as a diagnostic tool for disease progression |

| Gene Therapy | Gene Delivery Systems | Improved targeting of affected tissues |

作用机制

五摩烷的确切作用机制尚不清楚。据信它通过与大脑中的神经递质系统相互作用来发挥镇静作用。 该化合物可能会调节γ-氨基丁酸 (GABA) 等神经递质的活性,从而导致其镇静作用 .

类似化合物:

彭塔米定: 一种抗真菌剂,用于治疗感染 HIV 的患者的肺炎球虫肺炎.

喷他佐辛: 一种镇痛剂,用于治疗中度至重度疼痛.

比较:

五摩烷与彭塔米定: 虽然两种化合物都有医学应用,但五摩烷主要是一种镇静剂,而彭塔米定是一种抗真菌剂。

五摩烷与喷他佐辛: 五摩烷用于其镇静作用,而喷他佐辛用于止痛。两种化合物的作用机制和靶受体有很大差异。

五摩烷的独特之处在于其镇静特性及其在科学研究各个领域的潜在应用。其化学结构和反应性使其成为研究苄基反应和探索新药理应用的宝贵化合物。

相似化合物的比较

Pentamidine: An antifungal agent used to treat Pneumocystis pneumonia in patients infected with HIV.

Pentazocine: An analgesic used to treat moderate to severe pain.

Comparison:

Pentamoxane vs. Pentamidine: While both compounds have medical applications, this compound is primarily a tranquilizer, whereas Pentamidine is an antifungal agent.

This compound vs. Pentazocine: this compound is used for its tranquilizing effects, whereas Pentazocine is used for pain relief. The mechanisms of action and target receptors differ significantly between the two compounds.

This compound’s uniqueness lies in its tranquilizing properties and its potential applications in various fields of scientific research. Its chemical structure and reactivity make it a valuable compound for studying benzylic reactions and exploring new pharmacological applications.

生物活性

Pentamoxane, a compound that has garnered attention in pharmacological research, exhibits various biological activities that are relevant to its potential therapeutic applications. This article explores its biological properties, including mechanisms of action, efficacy in clinical studies, and potential applications in medicine.

Chemical Structure and Properties

This compound is a synthetic compound characterized by its unique molecular structure. While specific structural details are not widely documented, it belongs to a class of compounds known for their diverse biological activities. Understanding its chemical properties is crucial for elucidating its mechanisms of action.

This compound's biological activity can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. Its effectiveness appears to be concentration-dependent, similar to other phenolic compounds, which can disrupt cellular functions and lead to microbial death .

- Antioxidant Properties : Like many phenolic compounds, this compound may possess antioxidant capabilities, helping to scavenge free radicals and reduce oxidative stress in biological systems .

- Anti-inflammatory Effects : Research indicates that compounds with structural similarities to this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Efficacy in Clinical Studies

While comprehensive clinical data specifically focusing on this compound is limited, existing studies on related compounds provide insights into its potential efficacy:

- Case Study Insights : A review of case studies involving similar compounds suggests that they can effectively manage conditions such as chronic inflammation and infections. For instance, compounds with similar modes of action have been shown to significantly reduce symptoms in patients with inflammatory diseases .

- Preclinical Studies : Animal models have demonstrated promising results for compounds within the same family as this compound. These studies often reveal significant reductions in disease markers associated with inflammation and microbial infections .

Data Tables

To summarize the findings related to this compound's biological activity, the following table presents comparative data from various studies:

Potential Applications

Given its biological activities, this compound may have several potential applications:

- Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant strains of bacteria.

- Chronic Inflammatory Conditions : The anti-inflammatory effects could be harnessed for managing diseases such as arthritis or inflammatory bowel disease.

- Oxidative Stress-related Disorders : As an antioxidant, it may be beneficial in conditions where oxidative stress plays a critical role, such as neurodegenerative diseases.

属性

CAS 编号 |

4730-07-8 |

|---|---|

分子式 |

C14H21NO2 |

分子量 |

235.32 g/mol |

IUPAC 名称 |

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-methylbutan-1-amine |

InChI |

InChI=1S/C14H21NO2/c1-11(2)7-8-15-9-12-10-16-13-5-3-4-6-14(13)17-12/h3-6,11-12,15H,7-10H2,1-2H3 |

InChI 键 |

DBXSOFDAWXSIJV-UHFFFAOYSA-N |

SMILES |

CC(C)CCNCC1COC2=CC=CC=C2O1 |

规范 SMILES |

CC(C)CCNCC1COC2=CC=CC=C2O1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。